Ferrocenylmethyltrimethylammonium iodide

Description

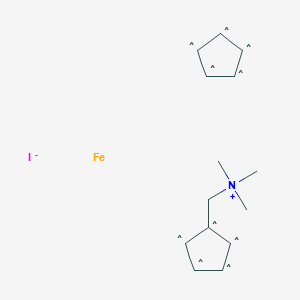

Ferrocenylmethyltrimethylammonium iodide (CAS 12086-40-7) is a quaternary ammonium salt featuring a ferrocenyl group (a metallocene with an iron atom sandwiched between two cyclopentadienyl rings) linked to a trimethylammonium moiety via a methyl bridge. Its molecular formula is C₁₄H₂₀FeIN, with a molecular weight of 385.06 g/mol . The compound exhibits high solubility in polar solvents (e.g., water, acetonitrile) due to its ionic nature, while the ferrocene unit confers unique electrochemical properties, including reversible oxidation at ~0.4 V (vs. Ag/AgCl) .

Key applications include:

- Electrochemical sensors: Used in CO detection via ferrocene-doped polypyrrole layers, achieving rapid response times (1 s) and low detection limits (300 ppm) .

- Protein analysis: Acts as a precursor for synthesizing N-(2-ferroceneethyl)maleimide (FEM), a derivatization agent for cysteine residues in LC/electrochemistry/MS .

- Hybrid materials: Forms luminescent inorganic-organic hybrids (e.g., [FTMA]₂[CdI₄]) with chain structures stabilized by C-H···π interactions .

- Catalysis: Potential use as a phase-transfer catalyst or in ionic liquids due to its dual organic-inorganic character .

Properties

Molecular Formula |

C14H20FeIN |

|---|---|

Molecular Weight |

385.06 g/mol |

InChI |

InChI=1S/C9H15N.C5H5.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;;1H/q+1;;;/p-1 |

InChI Key |

YODDEGRGRRDRCF-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)C[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[I-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the quaternization of a ferrocenylmethyl precursor bearing a suitable leaving group with trimethylamine, followed by isolation of the iodide salt. The key step is the nucleophilic substitution at the benzylic position adjacent to the ferrocenyl unit, exploiting the electrophilic nature of the ferrocenylmethyl halide or related derivatives.

Specific Synthetic Route

One established method involves the following steps:

Preparation of Ferrocenylmethyl Halide : Starting from ferrocenemethanol, the hydroxyl group is converted into a good leaving group, commonly a halide such as iodide or bromide, through halogenation reactions. This can be achieved using reagents like phosphorus triiodide or thionyl chloride followed by halide exchange.

Quaternization with Trimethylamine : The ferrocenylmethyl halide is reacted with excess trimethylamine, typically in an aprotic solvent or neat conditions, to form the quaternary ammonium salt. The nucleophilic nitrogen of trimethylamine attacks the electrophilic benzylic carbon, displacing the halide and forming this compound.

Isolation and Purification : The product is purified by recrystallization or precipitation from suitable solvents, often yielding a solid iodide salt.

This method is supported by the synthesis of related compounds where this compound acts as an intermediate or reagent for further functionalization.

Alternative Approaches and Modifications

Homologation of the Carbon Chain : To improve stability and reduce the risk of cleavage of the ferrocenyl moiety, homologation strategies have been employed where the carbon chain between the ferrocenyl group and the ammonium center is extended. This modification mitigates the electrophilic character at the benzylic position and enhances compound stability.

Use of Different Leaving Groups : Instead of iodide, other leaving groups such as bromide or tosylate can be used in the halide intermediate to optimize reaction conditions and yields.

Solvent and Temperature Optimization : Reactions are typically carried out under reflux or elevated temperatures to ensure complete quaternization, with solvents chosen to dissolve both reactants and facilitate nucleophilic substitution.

Reaction Scheme Summary

| Step | Reagents and Conditions | Product |

|---|---|---|

| 1. Conversion of ferrocenemethanol to ferrocenylmethyl iodide | Phosphorus triiodide or similar halogenating agent | Ferrocenylmethyl iodide |

| 2. Quaternization with trimethylamine | Excess trimethylamine, reflux or room temperature | This compound |

| 3. Purification | Recrystallization or precipitation | Pure this compound |

Research Discoveries and Applications

Redox Properties : The ferrocenyl unit imparts redox activity to the compound, making it useful in electrochemical applications and as a redox-active ligand in coordination chemistry.

Photocatalysis and Material Science : this compound has been used as a component in lead iodide frameworks for enhanced photocatalytic activity due to its visible-light absorption and charge transfer capabilities.

Biological Activity : Derivatives of this compound have been investigated for anti-infective properties, with synthetic modifications aimed at improving water solubility and bioavailability.

Data Table: Key Parameters in Preparation and Characterization

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylaminomethylferrocene methiodide undergoes various chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.

Reduction: The compound can be reduced back to ferrocene under appropriate conditions.

Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl_3) and ceric ammonium nitrate (CAN).

Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of ferrocenium ions.

Reduction: Regeneration of ferrocene.

Substitution: Formation of various substituted ferrocene derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis and Catalysis

- Ferrocenylmethyltrimethylammonium iodide serves as a reagent in several organic reactions, including oxidation and reduction processes. Its ability to participate in nucleophilic substitution reactions enhances its utility as a catalyst in synthetic organic chemistry .

2. Electrochemistry

- The compound has been extensively studied for its electrochemical properties. It acts as a redox-active species, which can undergo oxidation to form ferrocenium ions. This characteristic is exploited in developing electrochemical sensors and energy storage devices .

3. Biological Activity

- Research indicates that this compound possesses significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains by disrupting cell membranes due to the positive charge of the trimethylammonium group . Additionally, its potential anticancer activity has been explored, with promising results against several cancer cell lines attributed to oxidative stress mechanisms .

Industrial Applications

1. Conductive Polymers

- The compound is utilized in the development of conductive polymers due to its unique electronic properties. These materials have applications in flexible electronics, sensors, and other advanced technological fields .

2. Sensors

- This compound is incorporated into sensor technologies where its electrochemical properties can be leveraged for detecting various analytes. The compound’s ability to undergo redox reactions makes it an excellent candidate for electrochemical sensors .

Table 1: Summary of Key Applications

Mechanism of Action

The mechanism of action of N,N-dimethylaminomethylferrocene methiodide involves its interaction with molecular targets through its ferrocene moiety. The compound can undergo redox reactions, making it useful in redox sensors and catalytic applications. The dimethylaminomethyl group enhances its solubility and stability, facilitating its use in various chemical and biological systems .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares ferrocenylmethyltrimethylammonium iodide with structurally related quaternary ammonium salts:

Key Comparative Analysis

A. Electrochemical Properties

- This compound exhibits reversible ferrocene/ferrocenium redox behavior, enabling applications in biosensors (e.g., glucose detection) and conducting polymers .

- TMAI and phenyltrimethylammonium iodide lack redox-active groups, limiting their use in electrochemistry but making them suitable for non-redox applications like iodination .

B. Solubility and Stability

- This compound and TMAI are highly soluble in polar solvents due to their ionic nature. However, TMAI has superior thermal stability (decomposition >300°C vs. unspecified for the ferrocene derivative) .

- Phenyltrimethylammonium iodide shows moderate solubility in organic solvents (e.g., DMSO) due to its aromatic group .

D. Cost and Availability

- This compound is relatively expensive (€47–1,562/g), reflecting its specialized synthesis and metallocene component .

- TMAI and phenyltrimethylammonium iodide are cheaper (€137–573/100 g) due to simpler structures .

Research Findings

- Luminescence : [FTMA]₂[CdI₄], synthesized from this compound, exhibits solid-state luminescence at 550 nm due to charge-transfer interactions between CdI₄²⁻ and FTMA⁺ .

- Sensing Performance: Ferrocene-doped polypyrrole sensors show 10× faster response to CO than non-ferrocene analogs .

- Isotopic Labeling : Deuterated analogs (e.g., trimethylphenylammonium-d₉ iodide) enable precise tracking in metabolic studies .

Biological Activity

Ferrocenylmethyltrimethylammonium iodide (FcTMA) is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of FcTMA, focusing on its antimicrobial properties, mechanisms of action, and potential applications in drug delivery systems.

Chemical Structure and Properties

This compound consists of a ferrocene moiety linked to a trimethylammonium group, with iodide serving as a counterion. The compound's structure allows it to participate in various redox reactions, which can influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of FcTMA. The compound has been investigated for its effectiveness against various bacterial strains, showcasing promising results.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Pseudomonas aeruginosa | 75 µg/mL |

The results suggest that FcTMA exhibits varying degrees of effectiveness against different bacterial species, with Staphylococcus aureus being the most susceptible.

The mechanism by which FcTMA exerts its antimicrobial effects is believed to involve several pathways:

- Membrane Disruption : The positively charged trimethylammonium group can interact with negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis.

- Redox Activity : The ferrocene moiety can undergo oxidation-reduction reactions, generating reactive oxygen species (ROS) that can damage cellular components, including DNA and proteins .

Case Studies and Research Findings

A variety of studies have explored the biological implications of FcTMA. For instance, Zhang et al. (2016) demonstrated that ferrocenyl derivatives possess antioxidant properties, which may contribute to their overall biological activity. The study indicated that FcTMA could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

Moreover, research by Lin et al. (2020) highlighted the compound's potential in drug delivery systems. The ability of FcTMA to interact with biological membranes enhances its suitability as a carrier for therapeutic agents .

Applications in Medicine

Given its biological activities, FcTMA holds promise for several medical applications:

- Antimicrobial Agents : Its efficacy against pathogenic bacteria positions it as a candidate for developing new antimicrobial therapies.

- Drug Delivery Systems : Its membrane-interacting properties could facilitate targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

- Antioxidant Therapy : The antioxidant capabilities may be leveraged in treating conditions associated with oxidative stress.

Q & A

Q. What are the established synthetic routes for Ferrocenylmethyltrimethylammonium iodide, and what reaction conditions optimize yield?

this compound is commonly synthesized via quaternization reactions. A key method involves refluxing ferrocenylmethyl precursors with trimethylamine or its derivatives in acidic media. For example, reacting ferrocenylmethyl bromide with trimethylamine in acetic acid under reflux yields the quaternary ammonium salt . Another route utilizes potassium cyanide (KCN) in aqueous conditions: this compound (10 g, 26 mmol) and KCN (10 g, 153 mmol) are refluxed in water for 2 hours, achieving an 85% yield after extraction and purification . Solvent choice (e.g., water or acetic acid) and stoichiometric ratios critically influence reaction efficiency.

Q. What safety protocols are essential when handling this compound in the lab?

While specific SDS data for this compound is limited, analogous quaternary ammonium salts (e.g., phenyltrimethylammonium hydroxide) require stringent precautions. Key measures include:

- Using fume hoods to avoid inhalation .

- Wearing gloves and eye protection to prevent skin/eye contact.

- Immediate first aid (e.g., fresh air exposure for inhalation, rinsing with water for skin contact) and medical consultation if exposed .

Advanced Research Questions

Q. How is this compound employed in synthesizing luminescent inorganic-organic hybrid materials?

The compound serves as a cationic template in hybrid material synthesis. For instance, reacting it with CdSO₄·8H₂O in aqueous conditions forms [FTMA]₂[CdI₄], a hybrid with a tetrahedral Cd(II) center. Characterization via X-ray diffraction (XRD) confirms the structure, while luminescence studies reveal emission peaks at 461 nm under UV excitation, attributed to charge-transfer interactions between the ferrocene moiety and inorganic framework . Key steps include:

- Mixing stoichiometric amounts of FTMAI and CdSO₄ in water.

- Crystallizing the product and analyzing via IR, elemental analysis, and XRD.

Q. What mechanistic insights can be gained using this compound in derivatization reactions for protein analysis?

The compound is a precursor for synthesizing redox-active probes like N-(2-ferroceneethyl)maleimide (FEM). FEM is used to label cysteine residues in proteins for LC/electrochemistry/MS studies. Synthesis involves:

Q. How does this compound facilitate the preparation of electroactive polymers or biosensors?

Its ferrocene moiety provides reversible redox behavior, making it valuable in electrochemical applications. For example, it has been used in glucose biosensors by immobilizing ferrocene derivatives on electrodes. The redox mediator enhances electron transfer between glucose oxidase and the electrode surface, improving sensor sensitivity . Experimental optimization includes tuning pH (7.0–7.4) and mediator concentration to balance stability and signal intensity.

Data Contradictions and Resolution

Q. Discrepancies in reported synthesis yields: How do solvent polarity and reaction time influence outcomes?

reports an 85% yield using aqueous KCN under reflux, while notes lower yields (~70%) in non-polar solvents. Polar solvents (e.g., water, acetic acid) enhance ion dissociation, accelerating quaternization. Extended reflux times (>2 hours) may degrade heat-sensitive intermediates, necessitating kinetic monitoring via TLC or NMR .

Methodological Recommendations

- Characterization: Use a combination of IR (to confirm N-CH₃ stretches at ~1480 cm⁻¹), XRD (for crystallinity), and cyclic voltammetry (to assess redox activity at ~0.3 V vs. Ag/AgCl) .

- Purification: Recrystallize from ethanol/water mixtures to remove unreacted precursors, verified via elemental analysis (C, H, N within ±0.3% of theoretical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.